molecular formula C4H6F3NO2 B169514 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide CAS No. 114645-34-0

3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide

Cat. No. B169514
M. Wt: 157.09 g/mol
InChI Key: IVCQKNKGXMVJOZ-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide” is a compound that has been studied for its potential use in the synthesis of pharmaceuticals . It is an important chiral building block for a series of pharmaceuticals . The compound is also known as "(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid" .


Synthesis Analysis

The synthesis of this compound has been achieved through the use of a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .


Molecular Structure Analysis

The molecular formula of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide” is C4H5F3O3 . The structure includes a carboxamido substituent attached to a benzene ring .


Chemical Reactions Analysis

The amidase from Burkholderia phytofirmans ZJB-15079 acts on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, resulting in the formation of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This reaction is enantioselective .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . The compound is hygroscopic and heat sensitive .

Scientific Research Applications

Enantioselective Hydrolysis and Biocatalysis

  • Enantioselective Hydrolysis : Microorganisms such as Shinella sp. R-6 and Arthrobacter sp. S-2 have been used for the enantioselective hydrolysis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide. These microorganisms can grow in mediums containing this compound as the sole nitrogen source, exhibiting either R-selective or S-selective hydrolysis activity. This process is important for preparing enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a key component in pharmaceuticals (Fuhshuku et al., 2014); (Fuhshuku et al., 2015).

  • Cobalt-Dependent Amidase for Synthesis : Burkholderia phytofirmans ZJB-15079, a bacterium with degrading ability for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide, has been identified. An amidase from this bacterium showed potential in the biocatalytic synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, an important chiral building block. This amidase, being cobalt-dependent and thermostable, is significant for efficient synthesis (Wu et al., 2017).

Substrate Specificity and Chemical Synthesis

  • Substrate Specificity in Amidases : The heat-stable stereospecific amidase from Klebsiella oxytoca has been studied for its substrate specificity, including its ability to accept 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This research provides insights into new synthetic routes for related chemical compounds (Shaw & Naughton, 2004).

  • Facile Chemical Synthesis : Novel synthetic methods have been developed for dimethylated trifluoroatrolactamide derivatives from α-hydroxyacetamide, showing moderate antifungal activity. This research highlights the potential of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide derivatives in antifungal applications (Yang et al., 2017).

Pharmaceutical Applications

  • Inhibition of Pyruvate Dehydrogenase Kinase : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). This research suggests the potential of derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide in ameliorating conditions related to inappropriate blood lactate elevation (Bebernitz et al., 2000).

Safety And Hazards

The compound is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fumes, mist, spray, vapors . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCQKNKGXMVJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550277
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide

CAS RN

114645-34-0
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
TD Aicher, RC Anderson, J Gao, SS Shetty… - Journal of medicinal …, 2000 - ACS Publications
N‘-Methyl-N-(4-tert-butyl-1,2,5,6-tetrahydropyridine)thiourea, SDZ048-619 (1), is a modest inhibitor (IC 50 = 180 μM) of pyruvate dehydrogenase kinase (PDHK). In an optimization of …
Number of citations: 88 pubs.acs.org
K Fuhshuku, S Watanabe, T Nishii, A Ishii… - Journal of Molecular …, 2014 - Elsevier
Several microorganisms that can enantioselectively hydrolyze 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide have been isolated from soil samples. These strains were capable of …
Number of citations: 5 www.sciencedirect.com
CJ Ohnmacht, K Russell, JR Empfield… - Journal of medicinal …, 1996 - ACS Publications
A subset of antiandrogen compounds, the N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides 1, were found to activate ATP sensitive potassium channels (K ATP ) and represent a …
Number of citations: 46 pubs.acs.org
GR Bebernitz, TD Aicher, JL Stanton… - Journal of medicinal …, 2000 - ACS Publications
The optimization of a series of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK) is described that started …
Number of citations: 62 pubs.acs.org
K Fuhshuku, S Watanabe, T Nishii… - Bioscience …, 2015 - academic.oup.com
A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was purified from Arthrobacter sp. S-2. The enzyme acted S-enantioselectively on 3,3,3-…
Number of citations: 5 academic.oup.com
ZM Wu, RC Zheng, XL Tang, YG Zheng - Applied microbiology and …, 2017 - Springer
Enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids are important chiral building blocks for a series of pharmaceuticals. Here, a bacteria strain with 3,3,3-trifluoro-2-…
Number of citations: 9 link.springer.com
SL Zhang, W Zhang, Z Yang, X Hu, KY Tam - European Journal of …, 2017 - Elsevier
Most cancer cells exhibit a high rate of glycolysis and reduced capacity in mitochondrial oxidative phosphorylation. The expression of pyruvate dehydrogenase kinases (PDKs) was …
Number of citations: 7 www.sciencedirect.com
NM Shaw, AB Naughton - Tetrahedron, 2004 - Elsevier
The substrate specificity of the heat-stable stereospecific amidase from Klebsiella oxytoca was investigated. In addition to the original substrate, 3,3,3-trifluoro-2-hydroxy-2-…
Number of citations: 24 www.sciencedirect.com
M Dukes, BJA Furr, LR Hughes, H Tucker… - Steroids, 2000 - Elsevier
From the dual progestin/antiandrogenic properties of certain synthetic steroids (eg cyproterone acetate), it was apparent that the progesterone (P) and androgen (A) receptors must have …
Number of citations: 20 www.sciencedirect.com
I Jansen-Olesen, CH Mortensen, N El-Bariaki… - European journal of …, 2005 - Elsevier
Changes in the activity of K + channels represent a major mechanism that regulates vascular tone. Cerebrovascular adenosine 5′-triphosphate-sensitive K + (K ATP ) channels were …
Number of citations: 45 www.sciencedirect.com

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